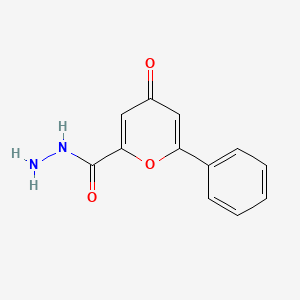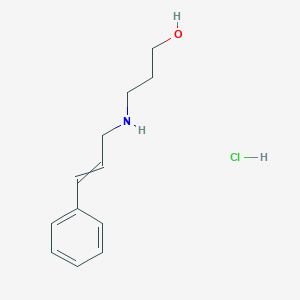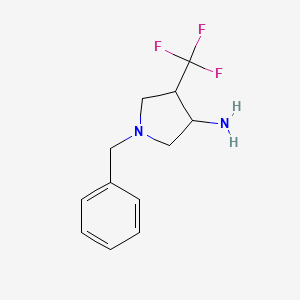![molecular formula C11H13BrN2O4 B15148778 Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B15148778.png)
Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate is a chemical compound with the molecular formula C11H13BrN2O4. It is known for its unique structure, which includes a brominated phenoxy group and a hydrazinecarboxylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate typically involves the reaction of 4-bromo-3-methylphenol with chloroacetic acid to form 4-bromo-3-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinecarboxylate derivative. The final step involves esterification with methanol to produce the desired compound .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized under specific conditions.
Reduction: The hydrazinecarboxylate moiety can be reduced to form various derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, reduction may produce a hydrazine derivative, and substitution may result in various substituted phenoxy compounds .
Aplicaciones Científicas De Investigación
Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The brominated phenoxy group may interact with enzymes or receptors, while the hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromopropionate: A brominated ester with similar reactivity.
4-Bromo-2-methylphenol: A brominated phenol with similar structural features.
Methyl 3-bromo-4-methoxybenzoate: A brominated ester with a methoxy group.
Uniqueness
Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate is unique due to its combination of a brominated phenoxy group and a hydrazinecarboxylate moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C11H13BrN2O4 |
|---|---|
Peso molecular |
317.14 g/mol |
Nombre IUPAC |
methyl N-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]carbamate |
InChI |
InChI=1S/C11H13BrN2O4/c1-7-5-8(3-4-9(7)12)18-6-10(15)13-14-11(16)17-2/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
Clave InChI |
HHNBESWRQHJWLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15148699.png)
![N-(3,4-Dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B15148709.png)
![5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B15148712.png)

![4-[(1E)-2-(pyridin-2-yl)ethenyl]aniline dihydrochloride](/img/structure/B15148719.png)
![5-{5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15148722.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide](/img/structure/B15148750.png)

![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B15148759.png)
![5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15148763.png)
![4-bromo-2-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15148771.png)
![[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate](/img/structure/B15148786.png)
![{[(4E)-4-[(4-chlorophenyl)imino]-1-(2-methylphenyl)-1,3-diazaspiro[4.5]dec-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B15148794.png)
